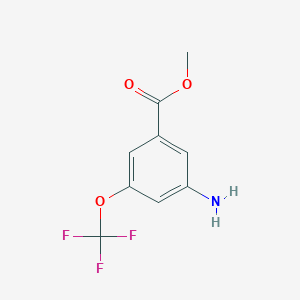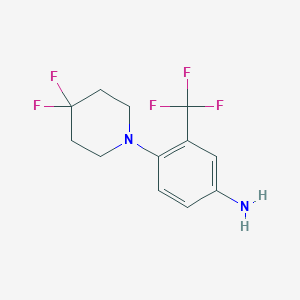
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound known for its unique chemical structure and properties It consists of a piperidine ring substituted with two fluorine atoms at the 4-position and an aniline moiety substituted with a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-difluorobutane and ammonia.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 4-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with 3-(trifluoromethyl)aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4-Difluoropiperidin-1-yl)-aniline: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the piperidine ring.
4-(4-Fluoropiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure with fewer fluorine atoms on the piperidine ring.
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the difluoropiperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13F5N2 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H13F5N2/c13-11(14)3-5-19(6-4-11)10-2-1-8(18)7-9(10)12(15,16)17/h1-2,7H,3-6,18H2 |
Clé InChI |
FDDOMISLIFOMDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


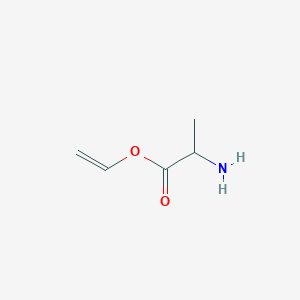
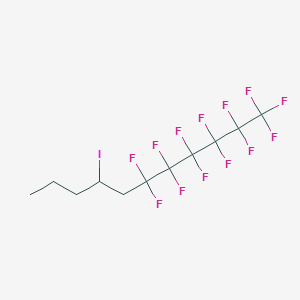
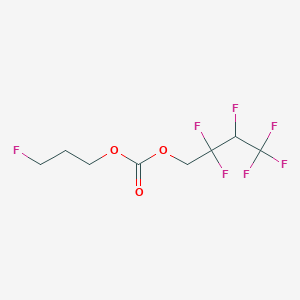


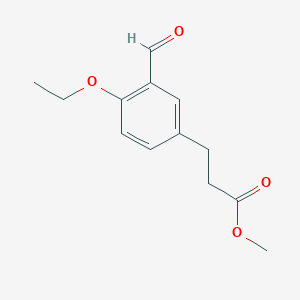
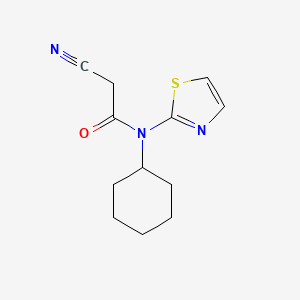
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
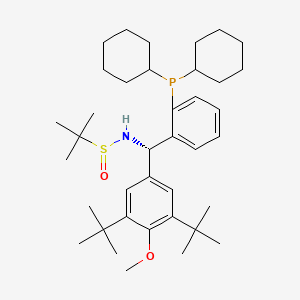
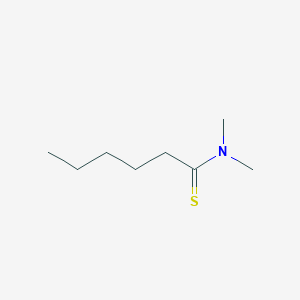
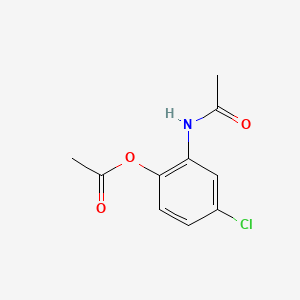
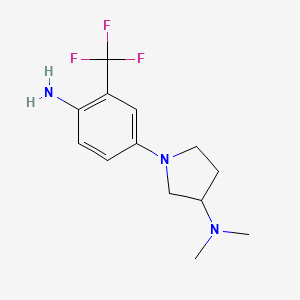
![5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol](/img/structure/B15092291.png)
